2-(Aminomethyl)-6-chloro-4-cyclohexylphenol
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Overview
Description
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-cyclohexylphenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 6-chloro-4-cyclohexylphenol
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The starting material is dissolved in an appropriate solvent, and formaldehyde and ammonia are added. The mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chlorine and cyclohexyl groups, resulting in different chemical and biological properties.
6-Chloro-4-cyclohexylphenol:
4-Cyclohexylphenol: Lacks both the chlorine and aminomethyl groups, leading to distinct properties.
Uniqueness
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the aminomethyl group allows for interactions with biological targets, while the chlorine and cyclohexyl groups enhance its stability and lipophilicity.
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(aminomethyl)-6-chloro-4-cyclohexylphenol |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5,8,15H2 |
InChI Key |
IKYCBVUTDYZTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)CN |
Origin of Product |
United States |
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